molecular formula C16H12ClNS2 B12189163 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole

4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole

Cat. No.: B12189163
M. Wt: 317.9 g/mol
InChI Key: ISZFFIPZCAEJCQ-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a 4-chlorophenyl group and a 4-methylphenyl group, making it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole typically involves the reaction of 4-chlorobenzenethiol with 4-methylbenzaldehyde in the presence of a base, followed by cyclization with a suitable reagent to form the thiazole ring. Common reagents used in this synthesis include thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the positions ortho and para to the substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation using reagents like bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole involves its interaction with various molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-1,3-thiazole
  • 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-1,3-thiazole
  • 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methoxyphenyl)-1,3-thiazole

Uniqueness

4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which can enhance its biological activity and specificity compared to other thiazole derivatives. The combination of these substituents may result in improved pharmacokinetic properties and target selectivity .

Properties

Molecular Formula

C16H12ClNS2

Molecular Weight

317.9 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-(4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C16H12ClNS2/c1-11-2-4-12(5-3-11)16-18-15(10-19-16)20-14-8-6-13(17)7-9-14/h2-10H,1H3

InChI Key

ISZFFIPZCAEJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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